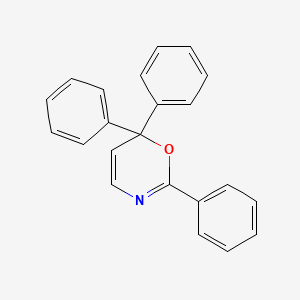

2,6,6-Triphenyl-6H-1,3-oxazine

Description

Structure

3D Structure

Properties

CAS No. |

62537-30-8 |

|---|---|

Molecular Formula |

C22H17NO |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2,6,6-triphenyl-1,3-oxazine |

InChI |

InChI=1S/C22H17NO/c1-4-10-18(11-5-1)21-23-17-16-22(24-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

InChI Key |

IQYYTLRATQMDOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,6,6 Triphenyl 6h 1,3 Oxazine and Analogous Scaffolds

Traditional Cyclization and Condensation Reactions

Classical methods for constructing the 1,3-oxazine ring often involve the condensation of three or more components in a single pot. These reactions, while foundational, have been continually refined to improve yields, simplify procedures, and reduce environmental impact.

Mannich-Type Cyclocondensations and Their Derivatives

The Mannich reaction is a cornerstone in the synthesis of 1,3-oxazines. cbijournal.com This type of aminoalkylation typically involves the reaction of a phenol (B47542) (or naphthol), an aldehyde (commonly formaldehyde), and a primary amine. cbijournal.comtandfonline.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic attack by the electron-rich aromatic ring of the phenol. Subsequent cyclization with another equivalent of the aldehyde leads to the formation of the 1,3-oxazine ring. nih.gov

A proposed mechanism for a Mannich-type condensation begins with the activation of the carbonyl group of formaldehyde (B43269) by a Lewis acid, facilitating the attack by an amine to form an intermediate. tandfonline.com This intermediate then reacts with a phenolic compound, such as 2-naphthol, to generate a Mannich base. Further reaction with another molecule of formaldehyde and subsequent intramolecular cyclization yields the final 1,3-oxazine derivative. nih.gov Variations of this reaction have been developed to synthesize a wide array of 1,3-oxazine analogs. nih.govresearchgate.net

Betti Reaction Protocols and Modernized Approaches

The Betti reaction is another classical multicomponent reaction used for the synthesis of 1,3-oxazine precursors, known as Betti bases. rsc.orgresearchgate.netresearchgate.net Traditionally, this reaction involves the condensation of a phenol (like 2-naphthol), an aldehyde, and ammonia (B1221849) or a primary amine. cbijournal.comresearchgate.net The resulting Betti bases, which are aminoalkylnaphthols, can then be cyclized with aldehydes, such as formaldehyde, to form 1,3-oxazine derivatives. rsc.org

Modern adaptations of the Betti reaction focus on improving efficiency and sustainability. For instance, solvent-free conditions and microwave irradiation have been employed to synthesize 1,3-disubstituted-2,3-dihydro-1H-naphtho[1,2-e] tandfonline.comtandfonline.comoxazines from Betti bases and aromatic aldehydes, resulting in shorter reaction times and high yields. rsc.org These modernized protocols offer significant advantages over traditional methods that often require long reaction times and harsh conditions. rsc.org

Three-Component Cyclocondensation Strategies

Three-component reactions are a highly efficient method for the synthesis of 1,3-oxazines, as they allow for the construction of complex molecules in a single step from simple starting materials. ijrpr.com These reactions typically involve the condensation of a phenolic compound, an amine, and an aldehyde. ijrpr.comacademie-sciences.fr The development of these strategies has been driven by the desire for atom economy and procedural simplicity.

Numerous protocols have been reported for the one-pot synthesis of 1,3-oxazine derivatives. For example, the condensation of α- or β-naphthol, an aniline, and formaldehyde can be achieved using various catalysts and reaction conditions. academie-sciences.frresearchgate.net These methods often provide good to excellent yields and are considered environmentally benign, particularly when conducted in aqueous media or under solvent-free conditions. academie-sciences.frrsc.org The versatility of this approach allows for the synthesis of a diverse library of 1,3-oxazine analogs by varying the nature of the three components. nih.gov

Catalytic Routes to 6H-1,3-Oxazines

The use of catalysts has significantly advanced the synthesis of 6H-1,3-oxazines, enabling milder reaction conditions, higher yields, and improved selectivity. Both homogeneous and heterogeneous catalysts have been successfully employed.

Lewis Acid and Brønsted Acid Catalysis

Both Lewis and Brønsted acids are effective catalysts for the synthesis of 1,3-oxazines. nih.gov Lewis acids, such as boron trifluoride etherate, activate the carbonyl group of aldehydes, facilitating the initial Mannich-type reaction. tandfonline.comoup.com For instance, the reaction of amides and chalcones in the presence of boron trifluoride etherate can produce 2,4,6-trisubstituted-6H-1,3-oxazines. oup.com The Lewis acid is believed to assist in the cyclization of the reaction intermediate. oup.com

Brønsted acids, such as p-toluenesulfonic acid and trichloroacetic acid, have also been utilized to catalyze the formation of amidoalkyl naphthols, which are key intermediates in the synthesis of 1,3-oxazines. nih.govnih.gov These acid catalysts promote the condensation reactions and subsequent cyclization to afford the desired heterocyclic products.

Nanoparticle-Mediated Synthesis and Recoverable Catalytic Systems

In recent years, there has been a significant focus on the development of sustainable and reusable catalytic systems for organic synthesis. Nanoparticle-based catalysts have emerged as a promising alternative to traditional homogeneous catalysts due to their high surface area, enhanced reactivity, and ease of recovery and reuse.

Several studies have reported the use of magnetic nanoparticles as supports for catalysts in the synthesis of 1,3-oxazine derivatives. tandfonline.comnih.govtandfonline.com For example, a nano-Al2O3/BF3/Fe3O4 catalyst has been successfully used for the pseudo four-component synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] tandfonline.comtandfonline.comoxazines in water at room temperature. tandfonline.comtandfonline.com The catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. tandfonline.comtandfonline.com Similarly, a graphene oxide-Fe3O4-Ti(IV) nanocomposite has been employed as a recyclable magnetic catalyst for the efficient synthesis of 1,3-naphthoxazine derivatives. nih.gov

Other recoverable catalytic systems include the use of montmorillonite (B579905) K-10 clay under microwave irradiation, which provides an environmentally friendly alternative to corrosive Lewis acids. oup.com Additionally, heteropolyacids supported on mesoporous materials like TiO2/g-C3N4 have been shown to be efficient and reusable catalysts for the one-pot synthesis of 1,3-oxazine derivatives under solvent-free conditions. rsc.org These advanced catalytic systems offer significant advantages in terms of environmental impact, cost-effectiveness, and operational simplicity.

Data Tables

Table 1: Examples of Catalysts Used in the Synthesis of 1,3-Oxazine Derivatives

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

| nano-Al2O3/BF3/Fe3O4 | β-naphthol, primary amine, formaldehyde | Water, Room Temperature, 20 min | Good to Excellent | tandfonline.comtandfonline.com |

| GO-Fe3O4–Ti(IV) | 2-naphthol, 4-methoxy aniline, formaldehyde | Not specified | High | nih.gov |

| H3PMo11O39@TiO2@g-C3N4 | 2-naphthol, aromatic aldehydes, urea (B33335) | 80 °C, Solvent-free, 5-12 min | 85-95 | rsc.org |

| Boron trifluoride etherate | Amides, Chalcones | Chloroform (B151607), Reflux, 4-6 h | Not specified | oup.com |

| Montmorillonite K-10 | Amides, Chalcones | Ethanol, Microwave, 2-4 min | High | oup.com |

| Thiamine (B1217682) hydrochloride (VB1) | α- or β-naphthol, aniline, formaldehyde | Water, Room Temperature, 1 h | 65 | academie-sciences.fr |

| Amberlyst IR-120 | p-bromoaniline, formaldehyde, β-naphthol | Methanol, 80-90 °C, 3 h | Not specified | jetir.org |

Transition Metal-Catalyzed Cyclizations (e.g., Gold(I)-Catalysis)

Transition metal catalysis, particularly involving gold(I) complexes, has emerged as a powerful tool for the synthesis of oxazine (B8389632) derivatives. These methods offer mild reaction conditions and unique reactivity patterns.

Gold(I) catalysts have been effectively used in the cycloisomerization of N-(2-alkynyl)aryl benzamides to produce substituted 4H-benzo[d] derpharmachemica.comnih.govoxazines. nih.govacs.org This chemoselective oxygen cyclization proceeds via a 6-exo-dig pathway, yielding the heterocyclic products in modest to excellent yields under very mild conditions, such as room temperature or gentle heating. nih.govacs.org The reaction mechanism is proposed to start with the coordination of the cationic gold(I) catalyst to the alkyne. This is followed by a chemoselective attack of the amide oxygen onto the activated triple bond, forming a vinylidene gold(I) intermediate that leads to the final product. nih.govacs.org A variety of gold(I) catalysts, including those with phosphine (B1218219) and carbene ligands, have proven effective. acs.org

In a different approach, gold-catalyzed cyclization of allene (B1206475) amides has been shown to form 1,3-oxazines. nih.gov This method involves the formation of a six-membered ring, with dihydropyrroles appearing as minor side products from the intramolecular hydroamination of the allene's distal double bond. nih.gov Mechanistic studies using in situ ³¹P NMR spectroscopy have helped to identify key intermediates in the catalytic cycle. nih.gov Similarly, the gold-catalyzed oxycyclization of allenic carbamates provides an efficient route to 1,3-oxazin-2-ones, proceeding with high regioselectivity. d-nb.info Gold catalysis also enables the denitrogenative 6-endo-dig azide–yne cyclization of α-propargyloxy-β-haloalkylazides, offering an efficient pathway to 2H-1,3-oxazines. rsc.org

While gold is prominent, other metals like gallium and lanthanides have also been utilized. For instance, Ga(NO₃)₃·6H₂O and various lanthanide nitrates (Ln(NO₃)₃·6H₂O) can catalyze the transformation of specific triphenols into oxazine-piperazine compounds. doi.org Furthermore, palladium-catalyzed cross-coupling reactions serve as a valuable method for modifying 5-hydroxy-6H-1,3-oxazin-6-ones, allowing for the introduction of various aryl, alkenyl, and alkynyl groups. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Oxazine Scaffolds

| Catalyst | Starting Material | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Gold(I) Complexes | N-(2-alkynyl)aryl benzamides | 4H-Benzo[d] derpharmachemica.comnih.govoxazines | Mild conditions, 6-exo-dig cyclization, modest to excellent yields. | nih.govacs.org |

| Gold(I) | Allene amides | 1,3-Oxazines | Formation of six-membered rings; mechanistic studies available. | nih.gov |

| Gold(I) | Allenic carbamates | 1,3-Oxazin-2-ones | Complete regioselectivity in oxycyclization. | d-nb.info |

| Ga(NO₃)₃·6H₂O / Ln(NO₃)₃·6H₂O | Triphenols | Oxazine-piperazines | Yields depend on the specific metal catalyst used. | doi.org |

| Palladium | 5-hydroxy-6H-1,3-oxazin-6-ones | Functionalized 6H-1,3-oxazin-6-ones | Allows for diverse substitutions via cross-coupling. | rsc.org |

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing 1,3-oxazine derivatives. These approaches include the use of alternative energy sources like microwaves and ultrasound, employing environmentally benign solvents such as water, or designing solvent-free reaction conditions and one-pot methodologies.

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave irradiation has been successfully employed to accelerate the synthesis of various oxazine scaffolds. It is a general procedure for creating 5- to 7-membered cyclic iminoethers, including 5,6-dihydro-4H-1,3-oxazines, through the cyclization of ω-amido alcohols promoted by polyphosphoric acid esters. acs.org This method significantly reduces reaction times and often leads to high yields. acs.org One-pot, three-component Mannich reactions to produce coumarin[8,7-e] derpharmachemica.comnih.govoxazine derivatives have also been efficiently conducted under microwave irradiation, cutting reaction times from hours to minutes compared to conventional heating. nih.govrsc.org Similarly, a library of 3,4-dihydro-2H-benzo[b] derpharmachemica.comhumanjournals.comoxazines was synthesized via a one-pot multicomponent reaction where microwave assistance improved yield, purity, and reduced solvent use. arkat-usa.org

Ultrasound irradiation offers another non-conventional energy source that promotes chemical reactions. An efficient and environmentally friendly method for synthesizing 1,3-oxazine derivatives involves the ultrasound-mediated condensation of 2-naphthol, formaldehyde, and primary amines under solvent-free conditions. researchgate.net This approach, catalyzed by BF₃–SiO₂, provides good to excellent yields with short reaction times and a simple work-up. researchgate.net The use of ultrasound has been shown to be beneficial, offering better yields in significantly less time compared to traditional refluxing methods. researchgate.net

Solvent-Free and Aqueous Media Reactions

The replacement of volatile organic solvents with water or the elimination of solvents altogether is a key goal of green chemistry. Several methods for synthesizing 1,3-oxazines have been developed in aqueous media. An efficient synthesis of naphthoxazine derivatives has been achieved through a one-pot, multicomponent condensation using a 30% aqueous solution of sodium p-toluenesulfonate (NaPTS) as a hydrotropic medium, which is non-toxic and reusable. tandfonline.com Thiamine hydrochloride (Vitamin B1) has been used as a biodegradable catalyst for the one-pot synthesis of 1,3-oxazine derivatives in water at room temperature. academie-sciences.fr Alum (KAl(SO₄)₂·12H₂O) is another inexpensive and non-toxic catalyst that works efficiently in water for the synthesis of various naphthoxazine derivatives. researchgate.nettandfonline.com

Solvent-free, or neat, reaction conditions represent an even greener alternative. The synthesis of 1,3-oxazine derivatives from chalcones has been achieved using fly ash as a catalyst under solvent-free conditions. sciresliterature.org In another example, a nanocomposite of heteropolyacid stabilized on mesoporous titanium oxide and graphitic carbon nitride (H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄) has been used as a highly efficient and reusable catalyst for the three-component synthesis of 1,3-oxazines at 80 °C under solvent-free conditions, with reaction times as short as 5-12 minutes. rsc.org

One-Pot Multistep Methodologies

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Many of the advanced and green methods described above are indeed one-pot procedures.

For instance, the synthesis of 1,3-oxazine derivatives in aqueous media using catalysts like nano-Al₂O₃/BF₃/Fe₃O₄, thiamine hydrochloride, or alum are all examples of one-pot, multicomponent reactions. tandfonline.comacademie-sciences.frtandfonline.com These methods bring together multiple starting materials, such as a naphthol, an amine or urea, and an aldehyde, to construct the complex oxazine ring in a single step. tandfonline.comacademie-sciences.frtandfonline.com Similarly, microwave-assisted syntheses of coumarin-fused oxazines and benzo[b] derpharmachemica.comhumanjournals.comoxazines are typically performed as one-pot, three-component reactions. nih.govarkat-usa.org A fundamentally new one-step method for preparing 5-hydroxy-6H-1,3-oxazin-6-ones is based on a stannyl (B1234572) radical-mediated cascade reaction of 2-acyloxyazirines. rsc.org Furthermore, a highly efficient method for the enantioselective one-pot synthesis of 1,3-oxazinanes has been developed, proceeding through the formation of hemiaminal intermediates followed by intramolecular cyclization. nih.govacs.org

Table 2: Overview of Green and One-Pot Synthetic Approaches

| Approach | Catalyst/Conditions | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Polyphosphoric acid esters | ω-Amido alcohols | Rapid synthesis, high yields. | acs.org |

| Ultrasound-Promoted | BF₃–SiO₂ / Solvent-free | 2-Naphthol, formaldehyde, amines | Short reaction times, reusable catalyst, eco-friendly. | researchgate.net |

| Aqueous Media | Thiamine hydrochloride (VB1) | Naphthols, anilines, formaldehyde | Biodegradable catalyst, mild conditions, operational simplicity. | academie-sciences.fr |

| Aqueous Media | Alum (KAl(SO₄)₂·12H₂O) | Naphthols, amines, formaldehyde | Non-toxic, inexpensive, reusable catalyst. | researchgate.nettandfonline.com |

| Solvent-Free | H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄ | Aldehydes, 2-naphthol, urea | Very short reaction times, high yields, reusable nanocatalyst. | rsc.org |

| One-Pot Radical Cascade | Bu₃SnH/ACHN | 2-Acyloxyazirines | Novel one-step access to 5-hydroxy-6H-1,3-oxazin-6-ones. | rsc.org |

Precursor-Based Synthetic Pathways for 6H-1,3-Oxazines

The construction of the 6H-1,3-oxazine ring often relies on the cyclization of specifically designed acyclic precursors. Chalcones, in particular, have proven to be versatile and widely used starting materials for this purpose.

Synthesis from Chalcone (B49325) Derivatives

Chalcones, or α,β-unsaturated ketones, are readily prepared via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. ijrpr.com These compounds serve as excellent precursors for the synthesis of various 6H-1,3-oxazine derivatives. The typical method involves the cyclocondensation of a chalcone with urea or a urea equivalent. derpharmachemica.comhumanjournals.comorientjchem.orggsjpublications.com

This reaction is generally carried out by refluxing the chalcone and urea in an alcoholic solvent, such as ethanol, in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. derpharmachemica.comorientjchem.orggsjpublications.com Acid-catalyzed conditions have also been reported. humanjournals.com The reaction proceeds through the addition of urea to the enone system of the chalcone, followed by intramolecular cyclization and dehydration to form the six-membered heterocyclic ring. This approach has been used to synthesize a wide array of substituted 1,3-oxazines, including those with promising biological activities. derpharmachemica.comhumanjournals.com The versatility of the Claisen-Schmidt condensation allows for the introduction of diverse substituents onto the chalcone backbone, which are then incorporated into the final oxazine product, enabling the creation of large libraries of compounds for further study. ijrpr.com

Routes Involving N-Fluoroalkyl-1,2,3-triazoles and Ketenimine Intermediates

A modern approach to synthesizing fluorinated 1,3-oxazine systems involves the thermal rearrangement of N-fluoroalkyl-1,2,3-triazoles. nih.govrsc.orgresearchgate.net This method proceeds through the formation of highly reactive ketenimine intermediates. The process begins with the microwave-assisted thermal denitrogenation of N-fluoroalkylated 1,2,3-triazoles, which leads to ring-opening and the elimination of a nitrogen molecule. nih.govrsc.org This is followed by a group rearrangement, akin to an aza-Wolff rearrangement, to yield isolable N-fluoroalkylketenimines. rsc.orgresearchgate.net

These ketenimine intermediates are versatile synthons that can undergo further reactions. In the context of 1,3-oxazine synthesis, the cyclization of ketenimines derived from 5-acylated N-fluoroalkyl-1,2,3-triazoles is particularly relevant. nih.gov For instance, the thermal denitrogenation of 5-acyl-N-pentafluoroethyl-1,2,3-triazoles in the presence of copper(II) fluoride (B91410) can lead to the formation of 2-trifluoromethyl-6,6-difluoro-1,3-oxazines. nih.gov The reaction pathway is substrate-dependent, with the ketenimine intermediate undergoing rearrangements and cyclization to yield the final heterocyclic product. nih.gov

The addition of various nucleophiles to the generated ketenimines can also lead to a range of N-fluoroalkyl compounds, such as imidates, thioimidates, and amidines, highlighting the synthetic utility of this route. rsc.orgresearchgate.net

Table 1: Synthesis of Trifluoromethylated 1,3-Oxazines via Ketenimine Intermediates

| Starting Material | Intermediate | Product | Conditions | Ref |

|---|

Cyclization of Propargylic Amides

The cyclization of propargylic amides is a well-established and versatile method for constructing the 1,3-oxazine ring system. rsc.orgrawdatalibrary.net This strategy relies on the intramolecular reaction of the amide functionality with the alkyne group, often facilitated by a catalyst.

One effective method involves an electrophilic cyclization using N-bromosuccinimide (NBS) as an electrophilic source. rsc.orgrawdatalibrary.net This metal-free reaction proceeds under mild conditions via a 6-endo-dig cyclization of propargylic amides to afford gem-dibromo 1,3-oxazines in excellent yields. Mechanistic studies suggest the reaction involves a double electrophilic attack by NBS on the propargylic amide substrate. rsc.orgrawdatalibrary.net

Additionally, transition metals, particularly gold and silver, have been shown to be effective catalysts for this transformation. nih.govresearchgate.net Gold(I) catalysts can promote the cyclization of both terminal and non-terminal propargylic amides to yield substituted alkylideneoxazolines and, by extension, oxazines. nih.govresearchgate.net Similarly, silver-catalyzed intramolecular hydroamination of alkynyl trichloroacetimidates can produce 1,3-oxazolines, which are closely related precursors to oxazines. researchgate.net The choice of catalyst and reaction conditions can influence the product selectivity and yield.

Table 2: Catalytic Systems for Cyclization of Propargylic Amides to 1,3-Oxazine Scaffolds

| Catalyst System | Substrate | Product Type | Key Features | Ref |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Propargylic amides | gem-Dibromo 1,3-oxazines | Metal-free, mild conditions, high yields | rsc.orgrawdatalibrary.net |

| Gold(I) complexes | Propargylic amides | Alkylideneoxazolines/Oxazoles | Catalyzes cyclization of non-terminal alkynes | nih.govresearchgate.net |

| Silver(I) complexes | Alkynyl trichloroacetimidates | (Z)-1,3-Oxazolines | Stereoselective, ambient temperature | researchgate.net |

Derivations from Isoxazoles and Isoxazolium N-Ylides

The transformation of isoxazoles into 2H-1,3-oxazines represents another synthetic avenue. Theoretical and experimental studies have shown that the reaction of isoxazoles with diazo compounds can lead to the formation of 2H-1,3-oxazines. beilstein-journals.orgnih.govsemanticscholar.org This reaction is proposed to proceed through the formation of (3Z)-1-oxa-5-azahexa-1,3,5-trienes, which subsequently undergo a 6π-electrocyclization to yield the 1,3-oxazine ring. beilstein-journals.orgnih.gov

The involvement of isoxazolium N-ylides as intermediates in this process has been investigated through DFT calculations. beilstein-journals.orgnih.govsemanticscholar.org These calculations suggest that isoxazolium N-ylides, formed from isoxazoles without a substituent at the 3-position, are thermodynamically and kinetically unstable intermediates. beilstein-journals.orgnih.gov While they may be formed theoretically, their high instability makes them difficult to detect. semanticscholar.org

The reaction conditions can be tuned to favor the formation of either the 2H-1,3-oxazine or the open-chain 1-oxa-5-azahexa-1,3,5-triene. For example, the reaction of diazo esters with 5-alkoxyisoxazoles tends to yield the more thermodynamically stable 1,4-di(alkoxycarbonyl)-2-azabuta-1,3-dienes rather than the cyclized oxazine product. nih.gov This methodology has been explored for the preparation of various aryl- and halogen-substituted 2H-1,3-oxazines. nih.gov

Table 3: Isoxazole-to-Oxazine Transformation Summary

| Reactants | Key Intermediate | Product | Mechanistic Pathway | Ref |

|---|---|---|---|---|

| Isoxazole, Diazo compound | (3Z)-1-Oxa-5-azahexa-1,3,5-triene | 2H-1,3-Oxazine | 6π-Electrocyclization | beilstein-journals.orgnih.gov |

| 3-Unsubstituted Isoxazole, Carbenoid | Isoxazolium N-ylide (unstable) | 2H-1,3-Oxazine | Ring opening and cyclization | beilstein-journals.orgsemanticscholar.org |

Synthesis from Schiff Bases

The use of Schiff bases as precursors provides a classical and highly adaptable route to 1,3-oxazine derivatives. researchgate.netresearchgate.net A common strategy involves a multi-step synthesis that begins with the formation of a Schiff base, followed by its conversion to a chalcone, and subsequent cyclization to form the 1,3-oxazine ring. researchgate.netresearchgate.netderpharmachemica.com

In a typical sequence, an aldehyde and an amine are condensed to form a Schiff base. researchgate.netorientjchem.org This intermediate can then react with an acetophenone derivative in the presence of a base to form a chalcone. researchgate.netderpharmachemica.com The final step involves the cyclization of the chalcone with a reagent such as urea in the presence of ethanolic sodium hydroxide to yield the 1,3-oxazine derivative. researchgate.netderpharmachemica.com

A more direct approach involves a one-pot, multi-component reaction. For instance, various substituted 2,3-dihydro-2-phenyl-1H-naphtho[1,2-e] nih.govrsc.orgoxazines can be synthesized by the condensation of a primary aromatic amine, formaldehyde, and β-naphthol. tandfonline.com This reaction can be efficiently catalyzed by alum (KAl(SO₄)₂·12H₂O) in water, offering a green and cost-effective method. tandfonline.com The reaction proceeds through the in-situ formation of a Schiff base from the amine and formaldehyde, which then undergoes a Mannich-type reaction with the naphthol followed by intramolecular cyclization.

Table 4: Synthesis of 1,3-Oxazines from Schiff Base Precursors

| Method | Starting Materials | Intermediate | Product | Ref |

|---|---|---|---|---|

| Multi-step Synthesis | Aldehyde, Amine, Acetophenone, Urea | Schiff base, Chalcone | 1,3-Oxazine derivative | researchgate.netresearchgate.netderpharmachemica.com |

| One-pot Condensation | Aromatic amine, Formaldehyde, β-Naphthol | In-situ Schiff base | 2,3-Dihydro-2-phenyl-1H-naphtho[1,2-e] nih.govrsc.orgoxazine | tandfonline.com |

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 6h 1,3 Oxazines

Mechanistic Elucidation of Ring Formation and Rearrangements

The formation and rearrangement of the 6H-1,3-oxazine ring are governed by fundamental mechanistic principles, including pericyclic processes and the formation of transient intermediates that dictate the reaction pathways.

The 6H-1,3-oxazine ring contains a conjugated 6π-electron system, making it susceptible to electrocyclic reactions, a class of pericyclic transformations. wikipedia.org Under thermal or photochemical conditions, these reactions can lead to a reversible ring-opening, converting the heterocycle into a linear, acyclic isomer. youtube.commasterorganicchemistry.com

Specifically, the 6H-1,3-oxazine ring can undergo a 6π electrocyclic ring-opening to form a substituted 1-oxa-5-azahexa-1,3,5-triene. semanticscholar.org This process is analogous to the well-studied isomerization of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene. masterorganicchemistry.com According to the Woodward-Hoffmann rules for thermal reactions involving 6π electrons, this ring-opening is predicted to be a disrotatory process. wikipedia.orgimperial.ac.uk Conversely, the ring-closure of the triene intermediate to reform the oxazine (B8389632) ring would also proceed via a disrotatory motion. masterorganicchemistry.com The equilibrium between the cyclic oxazine and the open-chain triene is influenced by factors such as substitution and reaction conditions. imperial.ac.uk In the case of 2,6,6-triphenyl-6H-1,3-oxazine, the significant steric bulk of the phenyl groups at the C6 position might influence the conformational preferences of the open-chain form and the position of the equilibrium.

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Allowed Stereochemistry |

|---|---|---|

| 4n (e.g., 4, 8) | Thermal | Conrotatory |

| 4n (e.g., 4, 8) | Photochemical | Disrotatory |

| 4n + 2 (e.g., 6) | Thermal | Disrotatory |

| 4n + 2 (e.g., 6) | Photochemical | Conrotatory |

The involvement of 1-oxa-5-azahexa-1,3,5-trienes as key reactive intermediates in the chemistry of 1,3-oxazines has been substantiated by both theoretical and experimental studies. semanticscholar.org Research on the reaction of isoxazoles with diazo compounds to form 2H-1,3-oxazines has shown that the transformation proceeds through the formation of a (3Z)-1-oxa-5-azahexa-1,3,5-triene. semanticscholar.orgresearchgate.net This intermediate subsequently undergoes a 6π-electrocyclization to yield the final heterocyclic product. semanticscholar.org

The geometry of this triene intermediate is crucial; only the (3Z) isomer possesses the correct orientation to allow for the necessary orbital overlap for cyclization into the 1,3-oxazine ring. semanticscholar.org The formation of this intermediate is not limited to syntheses from isoxazoles but is also a key feature of the electrocyclic ring-opening of the 6H-1,3-oxazine ring itself, as discussed previously. These trienes are typically thermodynamically less stable than the corresponding cyclic 2H-1,3-oxazines, driving the equilibrium toward ring formation. semanticscholar.org

The synthesis of the 1,3-oxazine ring often involves intramolecular cyclization, the feasibility of which can be predicted by Baldwin's rules. These rules classify ring-closure reactions based on the ring size, the hybridization of the electrophilic carbon, and whether the breaking bond is inside (endo) or outside (exo) the newly formed ring.

The formation of a 6H-1,3-oxazine derivative can be envisioned through a 6-endo-dig cyclization. This pathway involves a 6-membered ring formation where the attacking nucleophile adds to a triple bond (digonal carbon), and the bond being cleaved is part of the forming ring. Silver-catalyzed reactions of o-alkynyl aldehydes with amines have been shown to selectively produce 6-endo-dig cyclized products, forming oxazine-fused heterocycles. researchgate.net Similarly, reagent-free intramolecular hydrofunctionalization of o-alkynoylphenols proceeds via a regioselective 6-endo-dig cyclization, which is thermodynamically favored over the alternative 5-exo-dig pathway. rsc.org While the 5-exo-dig pathway is generally favored, the 6-endo-dig cyclization is allowed and can be the preferred pathway under specific conditions.

Table 2: Summary of Baldwin's Rules for Cyclization

| Cyclization Type | Favored/Disfavored | Description |

|---|---|---|

| 5-exo-dig | Favored | 5-membered ring, external bond cleavage, alkyne electrophile |

| 6-endo-dig | Favored | 6-membered ring, internal bond cleavage, alkyne electrophile |

| 5-endo-trig | Disfavored | 5-membered ring, internal bond cleavage, trigonal electrophile |

| 6-exo-trig | Favored | 6-membered ring, external bond cleavage, trigonal electrophile |

Functionalization and Derivatization Reactions

The 1,3-oxazine skeleton can be modified to introduce a wide range of functional groups, allowing for the synthesis of diverse derivatives.

Halogenated Derivatives: Halogenated 1,3-oxazine derivatives can be synthesized using electrophilic halogenating agents. A reported method involves the halogenation of N-cinnamylbenzamides and related compounds with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net This process leads to various halogenated dihydro-1,3-oxazine derivatives in high yields under mild, metal-free conditions. researchgate.net For instance, the reaction likely proceeds through the formation of a halonium ion intermediate, followed by intramolecular attack by the amide oxygen to form the oxazine ring. This strategy is effective for constructing carbon-halogen bonds while simultaneously forming the heterocyclic ring. researchgate.net

Trifluoromethylselenylated Derivatives: The trifluoromethylselenyl (SeCF₃) group is valuable in medicinal chemistry due to its unique electronic properties and lipophilicity. acs.org While direct trifluoromethylselenylation of this compound has not been specifically described, general methods for introducing this group into heterocycles have been developed. These methods often employ electrophilic trifluoromethylselenolation reagents. researchgate.net For example, trifluoromethyl selenoxides have been designed as stable, easy-to-handle electrophilic reagents for the C-H trifluoromethylselenolation of various arenes and heteroarenes. acs.org Another approach involves the electrophilic cyclization of alkynes using CF₃Se-containing reagents to build trifluoromethylselenylated heterocycles. researchgate.net Such strategies could potentially be adapted to functionalize the phenyl rings of this compound or be incorporated into a synthetic route to build the molecule from a pre-functionalized precursor.

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic nature of the heterocyclic ring and its substituents.

Nucleophilic Profile: The 6H-1,3-oxazine ring possesses electrophilic centers, primarily at the C-2 and C-6 positions, making it susceptible to nucleophilic attack. The C=N bond at C-2 is a key site for attack. For example, reactions of 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones with nucleophiles like hydrazine (B178648) result in an initial attack at the C-2 position, leading to ring-opening at the C-2-O bond, followed by recyclization to form different heterocyclic systems like 1,2,4-triazoles. thieme-connect.de In the case of this compound, the C-2 position, bearing a phenyl group, remains an electrophilic site. Strong nucleophiles could potentially add to the C=N bond or induce ring transformations. The gem-diphenyl groups at C-6 provide significant steric hindrance, which would likely protect this position from nucleophilic attack.

Electrophilic Profile: Electrophilic attack on the 6H-1,3-oxazine ring is less common due to the electron-withdrawing nature of the C=N bond and the ring oxygen. However, the phenyl substituents provide sites for electrophilic aromatic substitution. youtube.com The orientation of substitution on the C-2 phenyl ring would be influenced by the electron-withdrawing effect of the imine linkage. Conversely, the phenyl rings at the C-6 position are attached to an sp³-hybridized carbon and would react as typical benzene (B151609) rings, likely undergoing substitution at the ortho and para positions. Furthermore, the nitrogen atom, with its lone pair of electrons, could act as a Lewis base and react with strong electrophiles or acids. youtube.com

Article Generation Incomplete

Following a comprehensive multi-step search of available scientific literature, it has been determined that there is a significant lack of specific research data pertaining to the chemical compound This compound . While general information on the reactivity, synthesis, and transformation of the broader class of 6H-1,3-oxazines and related heterocyclic systems is available, detailed experimental procedures, specific reaction mechanisms, and dedicated studies on the regioselectivity, stereoselectivity, and ring transformations of this compound could not be located.

The performed searches included:

Targeted queries on the reactivity and transformations of "this compound".

Broader searches on the reactivity of "6,6-diphenyl-6H-1,3-oxazines" and "2,6-disubstituted-6H-1,3-oxazines" to infer potential reaction pathways.

Searches for review articles covering the chemistry of 6H-1,3-oxazines that might contain specific examples or data for the target compound.

Investigations into the conversion of 6H-1,3-oxazines to oxazin-6-one and oxazin-6,6-dione systems, and the formation of fused heterocyclic architectures.

The search results did yield some related information, such as the synthesis of 5-hydroxy-6H-1,3-oxazin-6-ones from different precursors (azirines) and the ring transformation of 4-hydroxy-6H-1,3-oxazin-6-ones. Additionally, general principles of stereoselectivity in 1,3-oxazine synthesis were found. However, none of the retrieved sources provided the specific data required to construct an article that focuses solely on the chemical compound “this compound” as per the user's instructions.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for each outlined section and subsection due to the absence of dedicated research literature on this specific compound. To provide a scientifically accurate and well-supported article, further experimental research on the reactivity and transformation chemistry of this compound would be required.

Advanced Spectroscopic and Analytical Approaches for Structural Elucidation of 2,6,6 Triphenyl 6h 1,3 Oxazine Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2,6,6-triphenyl-6H-1,3-oxazine and its derivatives.

Advanced 1H and 13C NMR for Carbon Framework and Proton Environment Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon skeleton and the electronic environment of protons within the this compound structure.

In ¹H NMR spectra of related 1,3-oxazine systems, characteristic signals reveal the placement of substituents and the conformation of the oxazine (B8389632) ring. For instance, in 2,3-dihydro-1,2,3-triphenyl-1H-naphtho[1,2-e] researchgate.netrsc.orgoxazine, the protons of the oxazine ring and the various phenyl groups can be assigned specific chemical shifts. rsc.org The protons on the oxazine ring, specifically O-CH₂-N and Ar-CH₂-N, show distinct peaks that confirm the ring's formation. researchgate.net For example, in some benzoxazine (B1645224) monomers, the O-CH₂-N proton appears around 5.71 ppm, while the Ar-CH₂-N proton is observed near 5.00 ppm. researchgate.net The integration of these signals provides quantitative information about the number of protons in each environment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. In 1,3-oxazine derivatives, the carbon atoms of the oxazine ring and the phenyl substituents exhibit characteristic resonances. rsc.orgjcsp.org.pk For example, in a study of 3-phenyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e] researchgate.netrsc.orgoxazine, the carbon atoms of the oxazine ring were identified, confirming its structure. researchgate.net The chemical shifts in ¹H and ¹³C NMR spectra are often compared to those of similar heterocyclic systems like pyran and dihydropyridine (B1217469) to understand the electronic nature of the 1,4-oxazine ring, which can be considered a hybrid of these structures. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 1,3-Oxazine Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| O-CH₂-N (generic oxazine) | ~4.9-5.7 | Not specified |

| Ar-CH₂-N (generic oxazine) | ~3.9-5.0 | Not specified |

| NCH(Ar) (in a naphthoxazine) | 5.7 (s) | 50.91 |

| O-CH(Ar) (in a naphthoxazine) | 6.4 (s) | Not specified |

| Aromatic Protons | ~6.5-7.8 (m) | ~107-142 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substituents on the molecule. Data is compiled from various oxazine derivatives. researchgate.netjcsp.org.pk

Heteronuclear NMR (e.g., 15N, 17O, 19F, 76Se NMR) for Heteroatom Connectivity and Electronic Effects

While ¹H and ¹³C NMR are crucial, heteronuclear NMR techniques provide direct information about the heteroatoms within the this compound structure.

Other heteronuclear NMR techniques, such as ¹⁷O NMR, could provide insights into the oxygen atom's environment within the oxazine ring. Similarly, if the phenyl rings were substituted with fluorine, ¹⁹F NMR would be an excellent tool for probing electronic effects due to its high sensitivity and wide chemical shift range. rsc.org

Two-Dimensional NMR Techniques for Complex Coupling and Connectivity Determination

For a molecule as complex as this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the connectivity of atoms.

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule. For example, COSY spectra have been used to establish the connectivity of protons in various naphthoxazine derivatives. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is extremely useful for establishing the connectivity between different parts of the molecule, such as linking the phenyl rings to the oxazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides valuable information about the three-dimensional structure and stereochemistry of the molecule. rsc.org

The application of these 2D NMR techniques has been documented for the structural elucidation of various complex oxazine derivatives, confirming their structures and stereochemistry. rsc.org

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. jcsp.org.pk

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule fragments in a characteristic way, and the resulting fragment ions can be analyzed to deduce the structure of the parent molecule. For example, in the mass spectra of various 1,3-oxazine derivatives, the molecular ion peak (M+) is observed, confirming the molecular weight. jcsp.org.pk The fragmentation patterns of fused 1,2,4-triazine (B1199460) derivatives have been studied in detail, showing characteristic cleavage and rearrangement processes that help in their structural identification. derpharmachemica.com While specific fragmentation data for this compound is not detailed in the search results, general principles of mass spectral fragmentation of heterocyclic compounds would apply.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₇H₂₁NO |

| Exact Mass | 375.1623 |

| Molecular Weight | 375.47 |

| Key Fragmentation Pathways | Likely loss of phenyl groups, cleavage of the oxazine ring. |

Note: The exact mass and molecular weight are calculated based on the molecular formula. Fragmentation pathways are predicted based on general principles.

Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For this compound, the IR spectrum would show characteristic absorption bands for:

C=N stretching: This vibration in the oxazine ring typically appears in the region of 1650-1550 cm⁻¹.

C-O-C stretching: The ether linkage in the oxazine ring will show strong absorptions in the 1250-1050 cm⁻¹ region.

Aromatic C=C stretching: The phenyl groups will exhibit several bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.

Characteristic oxazine ring vibrations: A peak around 918-920 cm⁻¹ can be a characteristic indicator of the oxazine ring. researchgate.net

IR spectroscopy is also a valuable tool for monitoring the synthesis of 1,3-oxazine derivatives. For example, the disappearance of the C=O band from an aldehyde starting material and the appearance of N-H bands (if applicable) and the characteristic oxazine ring absorptions can confirm the progress of the reaction. jcsp.org.pk

Interactive Data Table: Characteristic IR Absorption Bands for 1,3-Oxazine Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=N (in ring) | Stretching | 1650-1550 |

| C-O-C (ether) | Stretching | 1250-1050 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aromatic C-H | Stretching | >3000 |

| Oxazine Ring | Characteristic Vibration | ~918-920 |

Note: The wavenumbers are approximate and can be influenced by the molecular structure and environment. jcsp.org.pkresearchgate.net

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Determination

While NMR, MS, and IR spectroscopy provide a wealth of information about the connectivity and functional groups of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.

The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the molecule, providing accurate bond lengths, bond angles, and torsional angles. This level of detail is crucial for determining the exact stereochemistry and conformation of this compound. For instance, single-crystal X-ray diffraction has been used to determine the structure of various naphthoxazine derivatives, confirming the anti configuration of the substituents. rsc.org Although a specific crystal structure for this compound is not available in the provided search results, this technique would be the gold standard for its definitive structural proof.

Chromatographic Methods (e.g., TLC) for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable tools in synthetic chemistry for assessing the purity of compounds and for the separation of complex mixtures, including isomers. For this compound systems, thin-layer chromatography (TLC) and column chromatography are commonly employed for routine purity checks and purification, while high-performance liquid chromatography (HPLC) offers a more sophisticated approach for analytical quantification and challenging separations.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method used to monitor the progress of reactions, identify compounds, and determine the purity of a sample. For oxazine and related heterocyclic compounds, silica (B1680970) gel plates are a common choice for the stationary phase. nih.govderpharmachemica.com

In a typical TLC analysis, a solution of the this compound sample is spotted onto a silica gel plate (e.g., Merck Silica gel 60 F254). nih.gov The plate is then developed in a sealed chamber containing an appropriate mobile phase. The choice of eluent is critical and is determined empirically to achieve optimal separation of the target compound from any impurities or starting materials. Visualization of the spots is often achieved under UV light, or by using staining agents like iodine. derpharmachemica.com

The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. While specific Rƒ values for this compound are not extensively reported in the literature, data from structurally related triazine compounds can provide a basis for developing suitable TLC methods. The polarity of the eluent system is adjusted to achieve an Rƒ value typically between 0.3 and 0.7 for the compound of interest, allowing for clear separation from other components in the mixture.

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique utilizes a glass column packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and eluted with a solvent system similar to that used for TLC analysis.

For instance, in the purification of related triphenyl-1,3,5-triazine derivatives, a mobile phase of chloroform (B151607) and hexane (B92381) in varying ratios has been successfully used. nih.gov The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

| Parameter | Description |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., chloroform or ethyl acetate). The ratio is optimized based on TLC analysis. For example, a 25% chloroform in hexane mixture has been used for similar compounds. nih.gov |

| Elution | Isocratic or gradient elution may be used. In gradient elution, the polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. |

| Detection | Fractions are typically analyzed by TLC with UV visualization to identify the desired compound. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that can be used for the purity assessment and separation of isomers of this compound. It offers higher resolution, speed, and sensitivity compared to standard column chromatography. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of organic compounds.

In RP-HPLC, a non-polar stationary phase (e.g., octadecylsilane, ODS, or C18) is used with a polar mobile phase, such as a mixture of water with acetonitrile (B52724) or methanol. researchgate.netmdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For substituted benz-1,3-oxazine derivatives, a gradient elution program with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile has been developed. researchgate.net Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net

The development of a validated HPLC method allows for the accurate determination of the purity of this compound and can be crucial for separating potential diastereomers or enantiomers if a chiral stationary phase is employed. nih.gov The separation of isomeric photoswitchable diarylethene compounds has been successfully achieved using HPLC, highlighting its utility in resolving structurally similar molecules. nsf.gov

| Parameter | Typical Conditions for Related Oxazines |

| Column | ODS, 250×4.6mm, 5 µm researchgate.net |

| Mobile Phase A | 0.05M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (90:10 v/v) researchgate.net |

| Mobile Phase B | Acetonitrile : 0.05M Ammonium Acetate Buffer (pH 5.6) (90:10 v/v) researchgate.net |

| Elution | Timed gradient program researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 245 nm researchgate.net |

This table presents a validated method for a series of substituted benz-1,3-oxazine derivatives, which can serve as a starting point for developing a specific HPLC method for this compound.

Computational and Theoretical Investigations of 2,6,6 Triphenyl 6h 1,3 Oxazine Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of molecules. These methods allow for the detailed examination of reaction mechanisms, transition states, and the energetic landscapes of chemical transformations.

Density Functional Theory (DFT) has been widely applied to study various heterocyclic compounds, including those with oxazine (B8389632) and triazine cores. researchgate.netresearchgate.net For instance, DFT calculations have been used to predict the most stable conformations and optimum crystal packing of triazine derivatives. rsc.orgresearchgate.net These studies provide insights into the structural properties that influence reactivity.

In the broader context of heterocyclic chemistry, DFT is instrumental in mapping out reaction pathways. For example, in the synthesis of new Schiff bases of 1,3-oxazine and 1,3-thiazine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine molecular properties like HOMO-LUMO energies, which are crucial for understanding reactivity. researchgate.net Similarly, the electrochemical reduction of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxide, which unexpectedly produces 2,4,6-triphenyl-1,3,5-triazine (B147588), has been rationalized using Fukui functions calculated via DFT to estimate reactive sites. researchgate.net

While direct DFT studies on the reaction pathways of 2,6,6-Triphenyl-6H-1,3-oxazine are not extensively detailed in the provided results, the application of these methods to structurally similar triazine and oxazine systems demonstrates their power in elucidating complex reaction mechanisms. researchgate.netresearchgate.netmdpi.com These computational approaches can identify key intermediates and transition states, providing a step-by-step understanding of how transformations occur at the molecular level.

A key strength of quantum chemical calculations is their ability to quantify the energetics of chemical processes. This includes the determination of activation energy barriers for reactions and the relative thermodynamic stabilities of reactants, intermediates, and products.

For example, in the study of potential green energetic materials like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), DFT was used to compute heats of reaction, providing a measure of their energetic performance. rsc.orgresearchgate.net The calculated heats of reaction for MTO and its derivatives were found to be comparable to those of well-known energetic materials, highlighting their potential. rsc.org

Furthermore, the stability of different molecular groups in solution can be predicted. For instance, the stability of –NH2, –NO, and –NO2 groups in a water solution was predicted for triazine derivatives. rsc.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter that can be calculated to infer chemical reactivity and stability. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov For the anxiolytic molecule Alpidem, a derivative of imidazopyridine, the HOMO-LUMO energy gap was calculated to be low, suggesting high chemical reactivity and biological activity. nih.gov

These examples underscore the capability of DFT and other quantum chemical methods to provide quantitative data on energy barriers and thermodynamic stabilities, which are essential for predicting the feasibility and outcomes of chemical reactions involving complex heterocyclic systems like this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful lens through which to view the dynamic behavior of molecules. These techniques allow for the exploration of conformational landscapes, the prediction of molecular properties, and the investigation of environmental effects on reactivity.

The three-dimensional structure of a molecule is intimately linked to its properties and function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For heterocyclic systems, this is particularly important for understanding stereochemical preferences.

DFT calculations have been successfully used to predict the most stable conformations of triazine derivatives. rsc.orgresearchgate.net For instance, studies on 2,4,6-triphenyl-s-triazine derivatives have shown that they adopt a nearly coplanar conformation after geometrical optimization. mdpi.com This planarity is a significant factor in their electronic and optical properties. In contrast, other related compounds exhibit more twisted conformations. mdpi.com

While specific conformational analyses of the this compound ring were not found in the search results, the methodologies applied to similar heterocyclic systems are directly transferable. Such studies would reveal the preferred puckering of the oxazine ring and the orientation of the bulky triphenyl substituents, which are critical for its interaction with other molecules.

Computational methods are increasingly used to predict a wide range of molecular properties, from physicochemical characteristics to biological activities. This "in silico" approach accelerates the drug discovery and materials design process by prioritizing compounds for synthesis and experimental testing. nih.gov

For various heterocyclic compounds, including oxazine and triazine derivatives, properties such as electronic absorption and emission spectra have been predicted using Time-Dependent DFT (TD-DFT). researchgate.net These predictions often show excellent agreement with experimental data. researchgate.net Molecular docking studies, a key component of in silico drug evaluation, are used to predict the binding affinity and interaction patterns of molecules with biological targets. nih.govnih.gov For example, molecular docking has been used to corroborate the biological activity of novel quinolone and benzo[d] rsc.orgnih.govoxazine candidates as antimicrobial inhibitors. nih.gov

Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted using online tools, providing an early assessment of a compound's drug-likeness. nih.govacademie-sciences.fr These in silico predictions are invaluable for understanding the potential applications of this compound and for guiding the design of new derivatives with desired properties.

The surrounding environment, particularly the solvent, can have a profound impact on the reactivity and properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects.

Solvatochromic studies on 2,4,6-triphenyl-s-triazine derivatives have revealed that while their absorption spectra are relatively insensitive to solvent polarity, their emission spectra can be highly sensitive. mdpi.com This suggests that the excited state is more polarized than the ground state. mdpi.com DFT calculations incorporating solvent effects (e.g., in CH2Cl2) are used to rationalize these observations. mdpi.com

The influence of solvent is a critical factor in many chemical reactions. For instance, the synthesis of certain oxazine compounds is known to be affected by the solvent used. actascientific.com By explicitly including solvent effects in computational models, a more accurate picture of reaction energetics and mechanisms can be obtained. This is crucial for optimizing reaction conditions and for understanding the behavior of this compound in different chemical environments.

Rational Design and Virtual Screening of Oxazine Scaffolds

The rational design of novel therapeutic agents often employs computational techniques to predict the interaction between a small molecule and a biological target. This approach aims to optimize the pharmacological profile of a lead compound by suggesting structural modifications that enhance binding affinity and selectivity. Virtual screening, a key component of rational design, involves the computational assessment of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target.

For the 1,3-oxazine scaffold, these computational approaches have been instrumental in exploring its therapeutic potential across various disease areas. The general workflow for the rational design and virtual screening of oxazine-based compounds typically involves several key steps:

Target Identification and Validation: The process begins with the identification of a biologically relevant target, such as an enzyme or receptor, implicated in a disease pathway.

Binding Site Analysis: The three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling, is analyzed to identify and characterize the binding site for potential ligands.

Virtual Screening: A library of compounds, which can range from commercially available molecules to virtually generated structures based on the oxazine scaffold, is computationally "docked" into the target's binding site. This process predicts the binding conformation and estimates the binding affinity of each compound.

Hit Identification and Optimization: The top-scoring compounds from the virtual screen, known as "hits," are selected for further investigation. Their predicted binding modes are analyzed to inform the rational design of new derivatives with improved potency and other desirable properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Molecular Docking Studies of Oxazine Derivatives

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to another to form a stable complex. For oxazine derivatives, docking studies have been employed to elucidate their binding mechanisms with various protein targets. For instance, in the pursuit of novel inhibitors for enzymes like acetylcholinesterase (AChE), implicated in Alzheimer's disease, derivatives of naphtho[1,2-e] nih.govnih.govoxazine have been designed and their interactions at the active site investigated through molecular docking. nih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex, guiding the synthesis of more effective inhibitors.

Similarly, a pyrano nih.govnih.govoxazine derivative was identified as a novel inhibitor of the epigenetic reader hBRD2 through a rational structure-based method involving virtual screening. portlandpress.com The subsequent determination of the co-crystal structure validated the computationally predicted binding mode.

Virtual Screening of Compound Libraries

Virtual screening campaigns have successfully identified novel oxazine-based scaffolds for various therapeutic targets. For example, a virtual screening of a natural product-like compound library led to the discovery of a potent inhibitor of multiple targets relevant to neurological disorders. nih.gov In another study, a pharmacophore-based virtual screening identified quinoline (B57606) derivatives, some of which were further modified to include a condensed dihydro-1,3-oxazine ring, as inhibitors of the GLI1 transcription factor, a target in cancer therapy. nih.gov

The following table provides a hypothetical representation of data that might be generated during a virtual screening and rational design study of oxazine derivatives, based on methodologies reported in the literature.

| Compound ID | Oxazine Scaffold | Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

| OXA-001 | Dihydro-2H-benzo nih.govnih.govoxazine | Mycobacterium tuberculosis ribosomal A-site | -8.5 | Hydrogen bond with A1408 |

| OXA-002 | Naphtho[1,2-e] nih.govnih.govoxazine | Acetylcholinesterase | -10.2 | Pi-pi stacking with Trp84; Hydrogen bond with Ser122 |

| OXA-003 | Pyrano nih.govnih.govoxazine | hBRD2 Bromodomain 1 | -9.1 | Hydrogen bond with Asn140; Hydrophobic interactions |

| OXA-004 | Oxazino-quinoline | GLI1 Zinc Finger Domain | -11.5 | Coordination with Zinc ion; Hydrogen bond with Asp |

This table is illustrative and based on findings for various oxazine derivatives reported in the scientific literature. nih.govportlandpress.comnih.govresearchgate.net

The data from such computational studies are crucial for prioritizing compounds for synthesis and biological evaluation. For example, a lower docking score generally indicates a more favorable predicted binding affinity. The analysis of predicted interactions helps medicinal chemists to design focused libraries of new analogues with modifications aimed at strengthening these interactions.

The following table outlines a typical workflow for the rational design of oxazine-based inhibitors.

| Step | Description | Computational Tools | Expected Outcome |

| 1. Target Selection | Identification of a disease-relevant protein. | Literature review, bioinformatics databases. | A validated protein target with a known or modelable 3D structure. |

| 2. Library Preparation | Assembly of a virtual library of oxazine derivatives. | Chemical drawing software, database mining. | A diverse set of 3D structures of potential ligands. |

| 3. Molecular Docking | Prediction of binding modes and affinities of library compounds. | AutoDock, Glide, GOLD, etc. | A ranked list of compounds based on their predicted binding affinity. |

| 4. Hit Selection & Analysis | Selection of top-ranking compounds for further study. | Molecular visualization software (PyMOL, Chimera). | Identification of "hit" compounds with promising binding modes. |

| 5. Lead Optimization | Iterative design of new derivatives with improved properties. | Free energy perturbation (FEP), molecular dynamics simulations. | "Lead" compounds with enhanced potency and drug-like properties. |

Through these computational and theoretical approaches, the 1,3-oxazine scaffold continues to be a fertile ground for the discovery and development of new chemical entities with therapeutic potential. While specific data for this compound is limited, the established methodologies for related structures pave a clear path for its future investigation.

Exploration of 2,6,6 Triphenyl 6h 1,3 Oxazine Derivatives in Advanced Chemical Applications

Development as Scaffolds for Advanced Materials Science

The unique structural features of 1,3-oxazine derivatives make them attractive candidates for the development of novel materials with tailored properties. Their ability to undergo ring-opening polymerization and the influence of aromatic substituents on their electronic properties are key areas of investigation.

Precursors for Polybenzoxazines and Polymer Chemistry

1,3-Oxazines and their benzoxazine (B1645224) counterparts are pivotal precursors in the synthesis of high-performance polymers known as polybenzoxazines. ontosight.ai These thermosetting resins are produced through the cationic ring-opening polymerization of benzoxazine monomers, which are typically synthesized via a Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). actascientific.com The resulting polymers are noted for their excellent thermal stability, low water absorption, and high char yield. ontosight.ai

The versatility of 2-oxazolines (2Ox) and 2-oxazines (2Ozi) as synthetic building blocks for functional polymeric biomaterials has been highlighted in recent research. nih.gov Through living cationic ring-opening polymerization (LCROP), polymers with tunable chemical and physical properties can be achieved. nih.gov The incorporation of specific side groups allows for the fine-tuning of parameters like hydrophilicity, which is crucial for applications in biomaterials. nih.gov For instance, thiophene-substituted 2-oxazines have been synthesized to create thermally stable precursor polymers that could be used in advanced manufacturing techniques like melt extrusion printing or electrospinning for conductive polymer systems. nih.gov While direct studies on 2,6,6-Triphenyl-6H-1,3-oxazine as a polybenzoxazine precursor are not widely documented, its triphenyl substitution suggests the potential for creating polymers with high thermal stability and specific mechanical properties.

Applications in Optoelectronic Sensors and Functional Materials

The incorporation of aromatic and heterocyclic moieties into larger molecular architectures is a well-established strategy for creating materials with interesting photophysical and electronic properties. While research on the direct application of this compound in optoelectronics is limited, studies on structurally related compounds offer valuable insights.

For example, aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core have been shown to possess beneficial light-emission properties, leading to their use in the construction of Organic Light-Emitting Diodes (OLEDs). nih.gov These triazine-based materials exhibit good thermal stability and efficient electron-transfer processes. nih.gov In one study, a dendrimer based on this core structure achieved a maximum external quantum efficiency of 2.82% in an OLED device. nih.gov Furthermore, these molecules have been investigated as innovative photocatalysts for the selective oxidation of benzylamines. nih.gov

Similarly, phenazine (B1670421) derivatives are recognized for their utility in optical sensing due to their electron-deficient nature and tunable optical performance. rsc.org The incorporation of a triphenyl imidazole (B134444) moiety into a zinc phthalocyanine (B1677752) derivative has also been explored for its optoelectronic and nonlinear optical properties, demonstrating that aromatic substitutions can significantly influence these characteristics. rsc.org These examples suggest that the this compound scaffold, with its multiple phenyl groups, holds potential for similar applications in sensors and functional materials, although empirical studies are needed to confirm this.

Design and Synthesis of Derivatives for Molecular Probes and Chemical Tools

The synthesis of 1,3-oxazine derivatives is an active area of research, with various methods being developed to access a wide range of substituted scaffolds. These compounds can serve as molecular probes and tools for investigating biological systems and chemical reactions. The synthesis often involves the cyclization of intermediates derived from readily available starting materials.

One common route involves the reaction of chalcones with a source of ammonia (B1221849), such as urea (B33335), in the presence of a base. derpharmachemica.com This method allows for the generation of diverse 1,3-oxazine libraries by varying the substituents on the chalcone (B49325) precursors. Another approach is the cyclization of Schiff bases with reagents like toluene (B28343) diisocyanate. actascientific.com Greener synthetic methods, utilizing catalysts and alternative energy sources like microwaves, are also being explored to create these heterocyclic systems more efficiently. mdpi.com

The table below summarizes a general synthetic approach for 1,3-oxazine derivatives starting from chalcones.

| Step | Reaction | Reagents and Conditions | Product Type |

|---|---|---|---|

| 1 | Chalcone Synthesis (Claisen-Schmidt Condensation) | Substituted Benzaldehyde, Substituted Acetophenone (B1666503), Base (e.g., KOH), Alcohol | Chalcone Intermediate |

| 2 | Cyclization | Chalcone, Urea, Ethanolic NaOH, Reflux | Substituted 6H-1,3-Oxazine |

Role as Building Blocks in Complex Organic Synthesis

1,3-Oxazines are versatile intermediates in organic synthesis, serving as building blocks for the construction of more complex molecular architectures. ontosight.ai The heterocyclic ring can undergo various transformations, allowing for the introduction of new functional groups and the formation of different ring systems.

For instance, 4-hydroxy-6H-1,3-oxazin-6-ones have been shown to react with guanidine (B92328) to yield 1,3,5-triazine (B166579) derivatives. researchgate.net This transformation involves the 1,3-oxazine acting as a synthon for a larger heterocyclic system. The reaction pathway can be influenced by the substituents on the oxazine (B8389632) ring, sometimes leading to decarboxylation as a competing reaction. researchgate.net The ability to use 1,3-oxazines to build other heterocyclic systems underscores their importance as synthetic intermediates. nih.gov The presence of three phenyl groups in this compound would influence the reactivity of the oxazine core and could be leveraged in the design of complex target molecules.

Investigation as Lead Scaffolds in Medicinal Chemistry Research

The 1,3-oxazine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netresearchgate.net Derivatives of 1,3-oxazine have been reported to exhibit a broad spectrum of pharmacological activities.

These activities include:

Anticancer actascientific.comderpharmachemica.com

Antibacterial actascientific.comnih.gov

Anti-inflammatory derpharmachemica.comresearchgate.net

Antioxidant derpharmachemica.comresearchgate.net

Antitubercular derpharmachemica.com

Antidepressant actascientific.com

The biological potential of this class of compounds makes them attractive targets for drug discovery programs. actascientific.com The synthesis of new derivatives and their subsequent biological evaluation is a common strategy in the search for new therapeutic agents. derpharmachemica.com

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

To optimize the therapeutic potential of the 1,3-oxazine scaffold, structure-activity relationship (SAR) studies are crucial. researchgate.net SAR studies involve systematically modifying the structure of a lead compound and evaluating how these changes affect its biological activity. This process helps to identify the key structural features required for potency and selectivity.

For example, in a series of N-{4-[2-Amino-4-(phenyl)-6H- derpharmachemica.comresearchgate.netoxazin-6-yl]-phenyl}-nicotinamide derivatives, the nature and position of substituents on the phenyl ring at the 4-position of the oxazine were found to significantly influence anti-inflammatory and antioxidant activities. derpharmachemica.com Specifically, the derivative with a 3,4,5-trimethoxy substitution and another with a 3-nitro substitution showed significant activity. derpharmachemica.com Similarly, studies on dihydro-1,3-oxazine derivatives condensed with aromatic rings revealed that specific compounds had marked activity against various strains of Mycobacterium tuberculosis. nih.gov

While specific SAR studies on this compound are not yet prevalent in the literature, the principles of scaffold optimization would apply. The three phenyl groups offer multiple positions for substitution, providing a rich platform for generating a library of derivatives to explore the SAR and identify compounds with enhanced biological activity. The general findings from other 1,3-oxazine derivatives suggest that modification of these phenyl rings is a promising strategy for scaffold optimization. researchgate.netnih.gov

The table below presents examples of 1,3-oxazine derivatives and their reported biological activities, illustrating the type of data generated in SAR studies.

| Compound Derivative Class | Key Structural Features | Reported Biological Activity | Reference |

|---|---|---|---|

| N-[4-(2-Amino-4-phenyl-6H- derpharmachemica.comresearchgate.netoxazin-6-yl)-phenyl]-nicotinamide | 3,4,5-trimethoxy or 3-nitro substitution on the C4-phenyl ring | Anti-inflammatory, Antioxidant | derpharmachemica.com |

| Dihydro-1,3-oxazines condensed with aromatic rings | Specific polycyclic structures (e.g., T 615, T 638) | Antibacterial (anti-tuberculosis) | nih.gov |

| General 1,3-Oxazine Derivatives | Varied substitutions | Anticancer, Anticonvulsant, Anti-Alzheimer | researchgate.net |

Rational Design of Derivatives for Target-Oriented Chemical Synthesis

The rational design of this compound derivatives is a key step in harnessing their full potential. This process involves the strategic modification of the core structure to fine-tune its physicochemical and biological properties. The synthesis of the parent 6H-1,3-oxazine ring system is often achieved through the cyclization of appropriate precursors. For instance, a common route to analogous 2,4,6-trisubstituted-6H-1,3-oxazines involves the reaction of chalcones with amides in the presence of a catalyst. oup.com

The design of derivatives of this compound can be approached by considering modifications at various positions of the heterocyclic ring and the phenyl substituents. Key strategies in the rational design include: